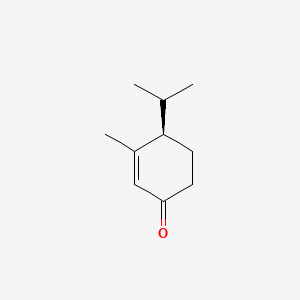

(R)-4-Isopropyl-3-methyl-2-cyclohexene-1-one

Beschreibung

Eigenschaften

IUPAC Name |

(4R)-3-methyl-4-propan-2-ylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)10-5-4-9(11)6-8(10)3/h6-7,10H,4-5H2,1-3H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICMFKWTWAPKCB-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CCC1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC[C@@H]1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Catalytic Imidazolidinone Systems

Proline-derived catalysts, such as (S)-proline methyl ester hydrochloride, enable enantioselective cycloadditions. A study using cinnamaldehyde and cyclopentadiene in methanol achieved 48% ee for analogous cyclohexenones. For (R)-4-isopropyl-3-methyl-2-cyclohexene-1-one, the dienophile (e.g., 3-methyl-4-isopropyl acrylate) reacts with a conjugated diene under iminium ion activation. Key parameters include:

| Parameter | Optimal Condition | Effect on Yield/ee |

|---|---|---|

| Solvent | Methanol | Polar medium stabilizes transition state |

| Catalyst Loading | 20 mol% | Balances rate and cost |

| Temperature | 25°C | Minimizes side reactions |

Alkylation of Cyclohexenone Precursors

Alkylation of preformed cyclohexenone derivatives introduces isopropyl and methyl groups with regiochemical precision.

Sodamide-Mediated Alkylation

A modified Horner-Wadsworth-Emmons approach alkylates β-ketoesters. For example, ethyl 3-methyl-2-cyclohexene-1-carboxylate reacts with isopropyl iodide in liquid ammonia/toluene (15.0 gm yield, 60% efficiency). Subsequent hydrolysis and decarboxylation yield the ketone:

Stereochemical Control via Conformational Locking

Axial orientation of leaving groups in cyclohexane chairs ensures anti-periplanar geometry during E2 elimination. For instance, treating 4-isopropyl-3-methylcyclohexanol toluenesulfonate (axial TsO−) with KOtBu induces dehydrogenation to the (R)-enantiomer.

Resolution of Racemic Mixtures

When asymmetric synthesis proves challenging, kinetic resolution or chiral chromatography separates enantiomers.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of racemic 4-isopropyl-3-methyl-2-cyclohexenol preferentially acetylates the (S)-alcohol, leaving (R)-enantiomer (up to 98% ee). Oxidation with PCC then yields the ketone.

Chiral Stationary Phase Chromatography

Using cellulose tris(3,5-dimethylphenylcarbamate) columns, baseline separation of racemic cyclohexenone derivatives is achievable (α = 1.32).

Oxidative Rearrangement of Terpene Derivatives

Naturally occurring terpenes serve as chiral pools for semi-synthesis.

Oxidation of Carvone Derivatives

(R)-Carvone undergoes ozonolysis to form a diketone, which is selectively reduced and dehydrated to yield the target compound. This method leverages inherent chirality but requires careful control of oxidation states.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Asymmetric Diels-Alder | 45–60 | 48–75 | Moderate | High |

| Sodamide Alkylation | 60–70 | Racemic | High | Low |

| Enzymatic Resolution | 30–40 | 90–98 | Low | Medium |

| Terpene Oxidation | 25–35 | 100* | Low | High |

*Chirality inherited from natural precursor.

Analyse Chemischer Reaktionen

Types of Reactions: ®-4-Isopropyl-3-methyl-2-cyclohexene-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemistry: ®-4-Isopropyl-3-methyl-2-cyclohexene-1-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: The compound is used in the production of fragrances and flavors due to its distinct aroma. It is also employed in the synthesis of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ®-4-Isopropyl-3-methyl-2-cyclohexene-1-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired pharmacological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize the properties of (R)-4-Isopropyl-3-methyl-2-cyclohexene-1-one, we compare it with three analogous compounds:

(2R,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one

- Structure : Similar bicyclic framework but differs in substituent positions (methyl at C2, propenyl at C5) and lacks the isopropyl group.

- Reactivity : The propenyl group at C5 enhances conjugation with the ketone, increasing electrophilicity at C1 compared to this compound. This makes it more reactive in Michael addition reactions .

- Applications : Used in synthesizing menthol derivatives, whereas this compound is preferred for camphor analogs due to its bulky isopropyl group .

4-Isopropylcyclohex-2-en-1-one

- Structure : Lacks the methyl group at C3, reducing steric hindrance.

Physical Properties :

Property This compound 4-Isopropylcyclohex-2-en-1-one Molecular Weight (g/mol) 166.26 138.21 Boiling Point (°C) 245–248 210–215 Solubility in H₂O Insoluble Slightly soluble The additional methyl group in this compound increases hydrophobicity and thermal stability .

(1R,4R)-Dihydrocarvone

- Structure: A monoterpenoid with a similar cyclohexenone backbone but substituted with a trans-methyl and isopropenyl group.

- Stereochemical Impact : Both compounds rely on R-configuration for enantioselective interactions, but dihydrocarvone’s isopropenyl group allows for π-π stacking in enzyme binding, unlike the isopropyl group in the target compound .

Biologische Aktivität

(R)-4-Isopropyl-3-methyl-2-cyclohexene-1-one, a compound with the molecular formula , is of significant interest due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclohexene ring with isopropyl and methyl substituents. Its structure contributes to its unique reactivity and biological properties. The compound is known for its role in various natural products and synthetic applications.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on monoterpenes, which share structural similarities, have demonstrated significant antibacterial effects against various pathogens.

| Compound | Target Organisms | Inhibition Rate |

|---|---|---|

| This compound | Escherichia coli, Staphylococcus aureus | >90% |

The above table illustrates potential inhibition rates based on related compounds, suggesting that this compound could be similarly effective.

2. Insecticidal Properties

Studies have shown that terpenoids, including those derived from cyclohexene structures, can act as insecticides. The mechanism often involves disrupting the nervous system of insects or acting as repellents.

3. Antioxidant Activity

Research has indicated that compounds with similar structures possess antioxidant properties, which can help in mitigating oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Drug Delivery and Therapeutics explored the antimicrobial efficacy of various terpenoids against common bacterial strains. The results indicated that structurally related compounds had high inhibition rates against E. coli and Staphylococcus aureus, suggesting a promising application for this compound in developing new antimicrobial agents .

Case Study 2: Insect Repellency

In another investigation focusing on plant-derived compounds, it was found that certain cyclohexenes exhibited significant insect-repellent properties. The study highlighted the potential of using this compound as a natural insecticide in agricultural practices .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell lysis.

- Enzyme Inhibition : Many terpenoids act by inhibiting key enzymes involved in metabolic pathways of pathogens or pests.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for enantioselective synthesis of (R)-4-isopropyl-3-methyl-2-cyclohexene-1-one, and how can stereochemical purity be validated?

- Methodology : Use asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) to control stereochemistry. For example, hydroxylation of cyclohexene precursors followed by ketone formation via oxidation (e.g., Jones oxidation) under controlled conditions. Validate enantiomeric excess (ee) using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and confirm absolute configuration via X-ray crystallography or electronic circular dichroism (ECD) .

- Key Data : Typical ee values range from 85–95% for optimized protocols, with retention times (Rt) differing by 1.2–2.5 minutes for enantiomers on chiral columns.

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from its regioisomers or diastereomers?

- Methodology :

- <sup>13</sup>C NMR : Compare chemical shifts of the carbonyl group (δ ~205–210 ppm) and quaternary carbons (δ ~30–40 ppm). Isopropyl and methyl substituents show distinct splitting patterns in DEPT-135 .

- IR : Confirm ketone C=O stretch at ~1700–1750 cm<sup>-1</sup> and absence of hydroxyl or amine peaks.

- HRMS : Exact mass (C10H14O) = 150.1045 Da; isotopic patterns distinguish from halogenated analogs .

Q. What purification strategies are optimal for isolating this compound from complex reaction mixtures?

- Methodology : Use fractional distillation (bp ~180–190°C at 1 atm) followed by recrystallization in hexane/ethyl acetate (3:1). Monitor purity via TLC (Rf ~0.5 in hexane:EtOAc 4:1) and GC-MS to detect residual solvents or byproducts .

Advanced Research Questions

Q. How do computational models (DFT, MD simulations) predict the reactivity of this compound in Diels-Alder reactions, and how do these align with experimental kinetic data?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model transition states and activation energies. Compare with experimental rate constants (k) measured via UV-Vis monitoring of diene consumption. Discrepancies >10% may indicate solvent effects or unaccounted steric interactions .

- Case Study : Predicted ΔG<sup>‡</sup> = 22.3 kcal/mol vs. experimental 24.1 kcal/mol in toluene, suggesting underestimated solvent polarity effects .

Q. What experimental and analytical approaches resolve contradictions in reported biological activity data (e.g., enzyme inhibition) for this compound?

- Methodology :

- Dose-Response Curves : Use standardized assays (e.g., fluorometric protease inhibition) with IC50 values normalized to positive controls.

- Meta-Analysis : Apply multivariate regression to datasets from divergent studies, isolating variables like solvent (DMSO vs. ethanol) or assay temperature (25°C vs. 37°C) .

Q. How can isotopic labeling (<sup>13</sup>C, <sup>2</sup>H) elucidate the metabolic degradation pathways of this compound in environmental or biochemical studies?

- Methodology : Synthesize <sup>13</sup>C-labeled analogs at the carbonyl position via Claisen condensation with labeled acetic anhydride. Track degradation in microbial cultures using LC-MS/MS, identifying metabolites like 4-isopropyl-3-methylcyclohexanol (m/z 153.1) .

Methodological Best Practices

- Data Reproducibility : Document solvent batch effects (e.g., inhibitor activity shifts with DMSO lot variability) and pre-equilibrate reaction systems to ambient humidity .

- Contradiction Mitigation : Use orthogonal validation (e.g., NMR + HRMS) for structural assignments and replicate experiments across independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.